![molecular formula C17H16N2O3S B2965985 N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzo[d]thiazole-6-carboxamide CAS No. 2320889-45-8](/img/structure/B2965985.png)

N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzo[d]thiazole-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

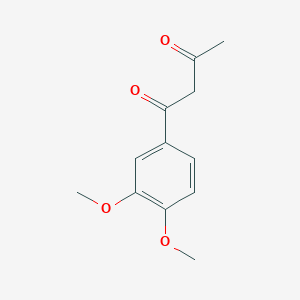

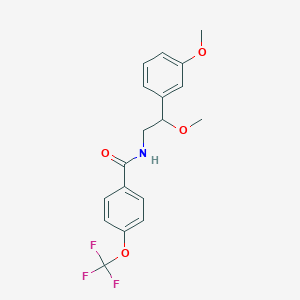

“N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzo[d]thiazole-6-carboxamide” is a complex organic compound that contains a benzothiazole moiety and a tetrahydrobenzofuran moiety . Benzothiazoles are heterocyclic compounds with a wide range of biological activities, and they have been studied for their potential anti-tubercular properties . Tetrahydrobenzofurans are also a class of organic compounds that have shown various biological activities .

Synthesis Analysis

The synthesis of such a compound would likely involve the coupling of a benzothiazole derivative with a tetrahydrobenzofuran derivative. The exact synthetic pathway would depend on the specific substituents on these moieties .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzothiazole ring and a tetrahydrobenzofuran ring. The benzothiazole ring is a bicyclic structure consisting of a benzene ring fused to a thiazole ring. The tetrahydrobenzofuran ring is a bicyclic structure consisting of a benzene ring fused to a tetrahydrofuran ring .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific substituents on the benzothiazole and tetrahydrobenzofuran moieties. Benzothiazoles can undergo a variety of reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific substituents on the benzothiazole and tetrahydrobenzofuran moieties. These properties could include solubility, melting point, boiling point, and stability under various conditions .Scientific Research Applications

Synthetic Applications and Biological Activities

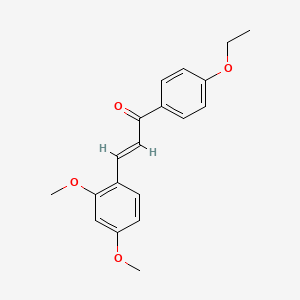

Novel Heterocyclic Compound Synthesis : A study by Abu-Hashem et al. (2020) demonstrated the synthesis of novel compounds derived from visnaginone and khellinone, indicating potential anti-inflammatory and analgesic activities. These compounds, including variations of benzodifuranyl and thiazolopyrimidines, show significant COX-2 selectivity and analgesic properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antifungal Agent Development : Narayana et al. (2004) synthesized new 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides and their derivatives, showcasing their potential as antifungal agents. This underscores the versatility of thiazole derivatives in developing antimicrobial solutions (Narayana et al., 2004).

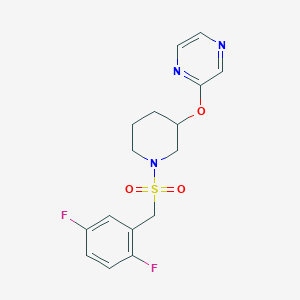

Antibacterial Agent Research : Palkar et al. (2017) discussed the design, synthesis, and QSAR studies of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones, identifying them as a new class of promising antibacterial agents. Their research highlights the compound's efficacy against Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017).

Drug Discovery Building Blocks : Durcik et al. (2020) focused on the efficient synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives, presenting them as novel building blocks in drug discovery. This research paves the way for the development of diverse bioactive molecules with potential therapeutic applications (Durcik et al., 2020).

Histone Deacetylase Inhibition for Alzheimer's Disease : A study by Lee et al. (2018) developed 5-aroylindolyl-substituted hydroxamic acids, identifying them as selective histone deacetylase 6 (HDAC6) inhibitors. These compounds demonstrated potential in ameliorating Alzheimer's disease phenotypes, highlighting the therapeutic promise of benzothiazole derivatives in neurodegenerative disease management (Lee et al., 2018).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and biological activity. As with all chemicals, appropriate safety precautions should be taken when handling this compound.

Future Directions

properties

IUPAC Name |

N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]-1,3-benzothiazole-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3S/c20-16(11-3-4-13-15(8-11)23-10-19-13)18-9-17(21)6-1-2-14-12(17)5-7-22-14/h3-5,7-8,10,21H,1-2,6,9H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLPDPLRNHQEEFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CO2)C(C1)(CNC(=O)C3=CC4=C(C=C3)N=CS4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]propanamide](/img/structure/B2965903.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2965910.png)

![(4As,7aR)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,4,5,7,7a-hexahydrofuro[3,4-b]pyridine-4a-carboxylic acid](/img/structure/B2965914.png)

![2-Methyl-6-[(oxolan-2-yl)methoxy]pyrazine](/img/structure/B2965915.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(2-fluorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide](/img/structure/B2965919.png)

![Rel-(3aR,6aS)-6a-methoxyhexahydro-3aH-cyclopenta[b]furan-3a-amine hydrochloride](/img/structure/B2965924.png)

![ethyl 3-carbamoyl-2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2965925.png)